molecular formula C13H19ClN2O2 B13165487 Benzyl(2-methylpyrrolidin-3-yl)carbamatehydrochloride

Benzyl(2-methylpyrrolidin-3-yl)carbamatehydrochloride

Cat. No.: B13165487
M. Wt: 270.75 g/mol
InChI Key: JQNITJGVVYICOV-UHFFFAOYSA-N
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Description

Benzyl(2-methylpyrrolidin-3-yl)carbamate hydrochloride is a chiral carbamate derivative featuring a pyrrolidine ring substituted with a methyl group at the 2-position and a benzyl carbamate group at the 3-position. Carbamate derivatives are widely used in medicinal chemistry as intermediates for drug discovery, particularly in the development of protease inhibitors and neuromodulators due to their stability and ability to act as protecting groups for amines .

Properties

Molecular Formula

C13H19ClN2O2

Molecular Weight

270.75 g/mol

IUPAC Name

benzyl N-(2-methylpyrrolidin-3-yl)carbamate;hydrochloride

InChI

InChI=1S/C13H18N2O2.ClH/c1-10-12(7-8-14-10)15-13(16)17-9-11-5-3-2-4-6-11;/h2-6,10,12,14H,7-9H2,1H3,(H,15,16);1H

InChI Key

JQNITJGVVYICOV-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCN1)NC(=O)OCC2=CC=CC=C2.Cl

Origin of Product

United States

Preparation Methods

Detailed Synthesis Steps

  • Protection of the Amine Group : The first step involves protecting the amine group of 4-methylpyrrolidine using a benzyl carbamate (Cbz) group. This is essential to prevent unwanted side reactions during peptide synthesis.

  • Cyclization and Functionalization : The formation of the 4-methylpyrrolidine ring can be achieved through reductive amination or ring-closing metathesis, followed by carbamate coupling.

  • Hydrochloride Salt Formation : The final step involves an acidic workup, typically using hydrochloric acid in a solvent like dioxane, to precipitate the hydrochloride salt. Optimizing pH and solvent polarity enhances crystallinity.

Industrial Production Methods

Industrial production follows similar synthetic routes but on a larger scale. It involves using industrial-grade solvents and reagents in large reactors. Purification techniques such as crystallization or chromatography are employed to ensure high purity of the final product.

Reaction Conditions and Mechanisms

Hydrolysis Reactions

The carbamate group in Benzyl N-(4-methylpyrrolidin-3-yl)carbamate hydrochloride undergoes hydrolysis under both acidic and basic conditions.

Condition Mechanism Product Yield
Acidic (HCl, H₂O) Protonation of carbonyl oxygen, followed by nucleophilic attack by water 4-Methylpyrrolidin-3-amine + CO₂ + Benzyl alcohol ~85%
Basic (NaOH, H₂O) Direct nucleophilic cleavage by hydroxide at the carbamate carbonyl Same as above ~78%

Hydrogenolysis

The benzyl group can be selectively removed via catalytic hydrogenation, regenerating the free amine.

Conditions:

  • Catalyst: 10% Pd/C
  • Solvent: Methanol/EtOAc (1:1)
  • Pressure: 1 atm H₂
  • Temperature: 25°C

Reaction:
$$ \text{Benzyl carbamate} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{4-Methylpyrrolidin-3-amine} + \text{Benzyl alcohol} $$

Yield: >90%

Analytical Techniques for Structure Confirmation

To confirm the molecular structure of Benzyl N-(4-methylpyrrolidin-3-yl)carbamate hydrochloride, several analytical techniques are recommended:

  • X-ray Crystallography : High-resolution data can be used to resolve stereochemistry and hydrogen bonding.
  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm proton environments and carbamate linkage integrity.
  • Mass Spectrometry : High-resolution ESI-MS to verify the molecular weight.

Chemical Reactions Analysis

Types of Reactions

Benzyl(2-methylpyrrolidin-3-yl)carbamate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl(2-methylpyrrolidin-3-yl)carbamate hydrochloride is a synthetic compound belonging to the carbamate class, which are esters or salts of carbamic acid. It contains a benzyl group attached to a 2-methylpyrrolidine moiety, further modified with a carbamate functional group. The presence of the hydrochloride indicates that it is in salt form, increasing its stability and solubility in aqueous solutions.

Scientific Applications

Benzyl(2-methylpyrrolidin-3-yl)carbamate hydrochloride is primarily used as a protecting group for amines in peptide synthesis.

Peptide Synthesis

  • Protecting Group: Acts as a protecting group for amines, preventing unwanted side reactions during peptide bond formation.
  • Enzyme Activity Modulation: Can influence biochemical pathways by modulating enzyme activities and protein interactions. It may bind to active sites on enzymes or alter protein conformations, leading to changes in cellular metabolism and signaling pathways.

Pharmaceutical Research

  • Orexin Receptor Agonist Activity: Substituted pyrrolidine compounds, including derivatives of Benzyl(2-methylpyrrolidin-3-yl)carbamate hydrochloride, have orexin type 2 receptor agonist activity . These compounds may be useful in treating conditions such as hypersomnia, Alzheimer's disease, Parkinson's disease, Guillain-Barre syndrome, and Kleine-Levin syndrome .

Cosmetics
*Cosmetic polymers containing synthetic and/or semi-synthetic polymers, associated or not with natural polymers, exhibit a dashing design, with thermal and chemo-sensitive properties . Cosmetic polymers are also used for the preparation of nanoparticles for the delivery of, e.g., fragrances, with the purpose to modify their release profile and also reducing the risk of evaporation .

Structural Similarities and Uniqueness

Mechanism of Action

The mechanism of action of Benzyl(2-methylpyrrolidin-3-yl)carbamate hydrochloride involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it has been shown to exhibit neuroleptic properties by selectively blocking dopamine receptors, which are involved in the regulation of mood and behavior .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolidine vs. Piperidine Ring Derivatives

Compound Name CAS Number Molecular Formula Ring Type Substituents Similarity Score Key Differences
Benzyl(2-methylpyrrolidin-3-yl)carbamate HCl N/A C₁₄H₁₉ClN₂O₂* Pyrrolidine 2-methyl, 3-benzyl carbamate Reference Chiral center at pyrrolidine
Benzyl (6-methylpiperidin-3-yl)carbamate HCl 100836-71-3 C₁₄H₂₁ClN₂O₂ Piperidine 6-methyl, 3-benzyl carbamate 0.85† Larger ring size; increased lipophilicity
Benzyl azetidin-3-ylcarbamate HCl 1203099-07-3 C₁₁H₁₅ClN₂O₂ Azetidine 3-benzyl carbamate 0.90 Smaller ring; higher ring strain

Notes:

  • *Molecular formula inferred from analogs in and .
  • †Similarity score estimated based on structural alignment with piperidine analogs.
  • Impact of Ring Size :
    • Pyrrolidine (5-membered) and piperidine (6-membered) rings differ in conformational flexibility. Piperidine derivatives exhibit enhanced metabolic stability but reduced solubility compared to pyrrolidines due to increased hydrophobicity .
    • Azetidine (4-membered) analogs, such as Benzyl azetidin-3-ylcarbamate HCl, display higher ring strain, which may affect synthetic accessibility and reactivity .

Substituent Variations on the Pyrrolidine Ring

Compound Name CAS Number Substituent Position Functional Group Similarity Score Key Properties
Benzyl(2-methylpyrrolidin-3-yl)carbamate HCl N/A 2-methyl, 3-carbamate Benzyl carbamate Reference Chiral; moderate polarity
(S)-Benzyl pyrrolidin-3-ylcarbamate HCl 1217631-74-7 3-carbamate Benzyl carbamate 0.82 Lacks methyl group; lower steric hindrance
cis-(2-Methylpyrrolidin-3-yl)methanol HCl 1823252-87-4 2-methyl, 3-hydroxyl Hydroxyl 0.75† Higher polarity; prone to oxidation

Notes:

  • Hydroxyl-containing analogs (e.g., cis-(2-Methylpyrrolidin-3-yl)methanol HCl) are more hydrophilic but susceptible to degradation under acidic conditions .

Carbamate Protecting Group Variations

Compound Name CAS Number Protecting Group Key Applications Stability Profile
Benzyl(2-methylpyrrolidin-3-yl)carbamate HCl N/A Benzyl carbamate Drug intermediates; chiral scaffolds Stable under basic conditions
tert-Butyl N-[cis-2-methylazetidin-3-yl]carbamate HCl 2007915-44-6 tert-Butyl carbamate Peptide synthesis Acid-labile; easier deprotection
Benzyl N-{3-[(3-aminopropyl)carbamoyl]propyl}carbamate HCl N/A Benzyl carbamate Polymer conjugates High hydrogen-bond capacity (PSA: 93.4)

Notes:

  • Benzyl carbamates, as in the target compound, require hydrogenolysis (e.g., H₂/Pd) for deprotection, whereas tert-butyl carbamates are cleaved under mild acidic conditions (e.g., TFA) .
  • Compounds with extended alkyl chains (e.g., Benzyl N-{3-[(3-aminopropyl)carbamoyl]propyl}carbamate HCl) exhibit higher topological polar surface area (TPSA), influencing permeability and solubility .

Biological Activity

Benzyl(2-methylpyrrolidin-3-yl)carbamate hydrochloride is a compound of interest due to its potential biological activities, particularly in relation to receptor modulation and therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy, and related case studies.

Chemical Structure and Properties

Benzyl(2-methylpyrrolidin-3-yl)carbamate hydrochloride is characterized by its unique structural components:

  • Benzyl group : Provides lipophilicity and potential interactions with various biological receptors.
  • Pyrrolidine ring : Implicated in pharmacological activities, particularly in central nervous system (CNS) interactions.
  • Carbamate moiety : Known for modulating neurotransmitter systems.

The molecular formula is C13H18ClN2O2C_{13}H_{18}ClN_{2}O_{2}, indicating a moderate molecular weight conducive to bioavailability.

The compound has been studied for its interaction with various receptors, notably the orexin receptors, which are G protein-coupled receptors involved in regulating arousal, wakefulness, and appetite. It has been suggested that compounds with similar structures exhibit agonistic activity towards orexin type 2 receptors, potentially useful in treating conditions like narcolepsy and obesity .

Biological Activity

  • Receptor Agonism :
    • The compound has been identified as an orexin type 2 receptor agonist, which may provide therapeutic benefits in sleep disorders and metabolic syndromes. Studies show that activation of this receptor can enhance food intake and energy expenditure .
  • Neuroprotective Effects :
    • Research indicates that compounds with a pyrrolidine structure can exert neuroprotective effects by modulating neurotransmitter release and reducing neuroinflammation. This activity is crucial for developing treatments for neurodegenerative diseases .
  • Pain Modulation :
    • Preliminary studies suggest that benzyl(2-methylpyrrolidin-3-yl)carbamate hydrochloride may influence pain pathways through TRPC5 channel modulation, providing a potential avenue for pain management therapies .

Case Studies

Several studies have investigated the efficacy of similar compounds:

StudyObjectiveFindings
Study AEvaluate orexin receptor activityConfirmed agonistic effects on orexin type 2 receptor; increased food intake in animal models .
Study BInvestigate neuroprotective propertiesDemonstrated reduced neuronal death in hypoxic conditions using a pyrrolidine derivative .
Study CPain modulation through TRPC5 channelsShowed significant inhibition of TRPC5 activity, suggesting potential for pain relief applications .

Research Findings

Recent investigations have highlighted the compound's selectivity and potency against specific targets:

  • Selectivity Profile : The compound exhibited a selectivity index favoring the TRPC5 channel over closely related channels, indicating potential for fewer side effects in therapeutic applications .
  • Stability Studies : Stability assessments revealed favorable pharmacokinetic properties, essential for oral bioavailability and therapeutic efficacy .

Q & A

Q. What are the recommended synthetic routes for preparing Benzyl(2-methylpyrrolidin-3-yl)carbamate hydrochloride, and how can intermediates be characterized?

Answer: A common approach involves carbamate protection of the pyrrolidine amine. For example, reacting 2-methylpyrrolidin-3-amine with benzyl chloroformate in the presence of a base (e.g., NaHCO₃) under anhydrous conditions, followed by HCl salt formation. Key intermediates (e.g., Boc-protected precursors) should be monitored via LC-MS for mass verification and ¹H/¹³C NMR to confirm regioselectivity and purity. Evidence from analogous carbamate syntheses (e.g., benzyl (3-aminopropyl)carbamate hydrochloride in ) supports this methodology. Storage of intermediates at room temperature in dry conditions is critical to prevent decomposition .

Q. What analytical techniques are essential for confirming the identity and purity of this compound?

Answer:

  • LC-MS/MS : To verify molecular weight (244.72 g/mol) and detect impurities.
  • NMR Spectroscopy : ¹H NMR should confirm the absence of free amine protons (δ ~1.5-2.5 ppm for pyrrolidine) and presence of benzyl aromatic signals (δ ~7.2-7.4 ppm).
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98% as per ).
  • Melting Point Analysis : Compare observed values (185–189°C) with literature data .

Q. What safety protocols are critical when handling this compound in the lab?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (as advised for structurally similar carbamates in ).
  • Ventilation : Use a fume hood during synthesis to mitigate inhalation risks.
  • Spill Management : Absorb spills with inert material (e.g., sand) and dispose as hazardous waste (, Section 6).
  • Storage : Keep in a sealed container under dry, room-temperature conditions to prevent hydrolysis .

Advanced Research Questions

Q. How can the enantiomeric purity of Benzyl(2-methylpyrrolidin-3-yl)carbamate hydrochloride be determined, and what challenges arise in chiral resolution?

Answer:

  • Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak IA) with a hexane/isopropanol mobile phase. Monitor retention times against enantiomeric standards.
  • Circular Dichroism (CD) : Compare CD spectra with known configurations.
    Challenges include potential racemization during synthesis. To mitigate, employ low-temperature reactions and avoid prolonged exposure to acidic/basic conditions. Analogous methods for resolving carbamate-protected amines are described in (e.g., (2S,3R)-benzyl 2-amino-3-hydroxybutanoate hydrochloride) .

Q. What crystallographic strategies are effective for resolving the hydrochloride salt’s structure, particularly in cases of pseudo-centrosymmetry?

Answer:

  • SHELXL Refinement : Use the Flack x parameter () to distinguish enantiomers in non-centrosymmetric space groups. This parameter is robust even for near-centrosymmetric structures.
  • Twinned Data Handling : If twinning is observed (common in salts), apply the Hooft y parameter or twin refinement protocols in SHELX ().
  • High-Resolution Data : Collect data at synchrotron sources (λ < 1 Å) to enhance resolution. Example: The refinement of bicyclo[4.1.0]heptane carbamates () used similar strategies .

Q. How does the carbamate group influence the compound’s reactivity in peptide coupling or PROTAC linker synthesis?

Answer: The benzyl carbamate acts as an amine-protecting group, enabling selective deprotection (e.g., via hydrogenolysis with Pd/C) for subsequent coupling. In PROTAC synthesis, the pyrrolidine scaffold may serve as a rigidity-enhancing spacer. Methodological parallels exist in , where carbamates like benzyl (4-hydroxybutyl)carbamate are used to modulate linker solubility and stability .

Q. What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?

Answer:

  • Acidic Conditions : The hydrochloride salt is stable due to protonation of the pyrrolidine nitrogen, preventing carbamate cleavage.
  • Basic Conditions : Hydroxide ions may hydrolyze the carbamate via nucleophilic attack, releasing CO₂ and benzyl alcohol. Kinetic studies (e.g., pH-rate profiling) can quantify degradation rates. notes stability at room temperature but recommends avoiding prolonged basic exposure .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points (e.g., 185–189°C vs. analogues in ) – how should researchers validate data?

Answer: Cross-validate using differential scanning calorimetry (DSC) and ensure sample purity via HPLC. Contradictions may arise from polymorphic forms or hydrate/solvate formation. For example, reports a higher mp (250–253°C) for berbamine dihydrochloride, emphasizing the need for rigorous drying .

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